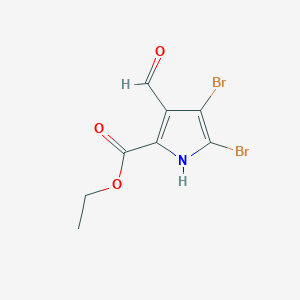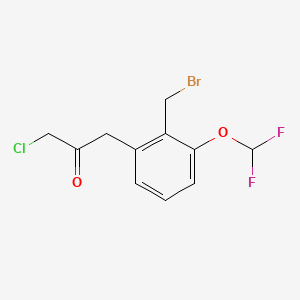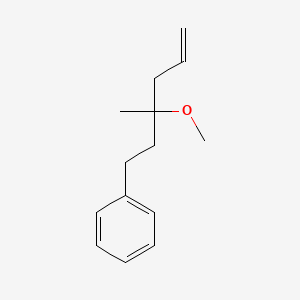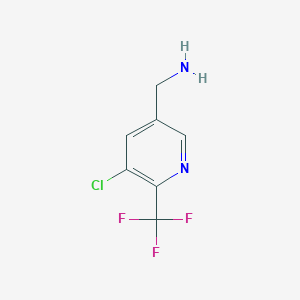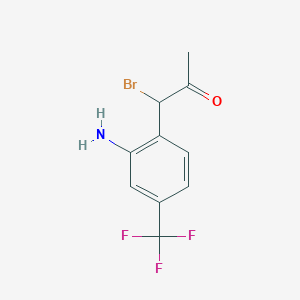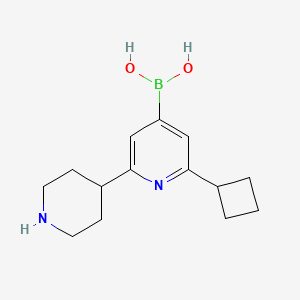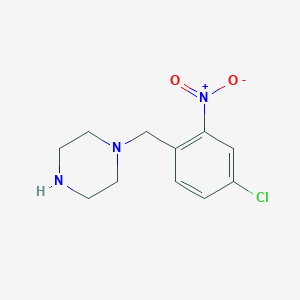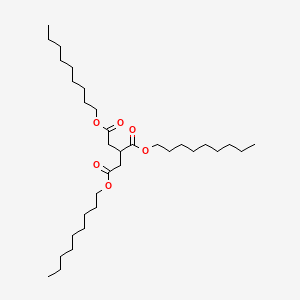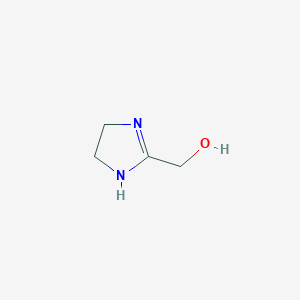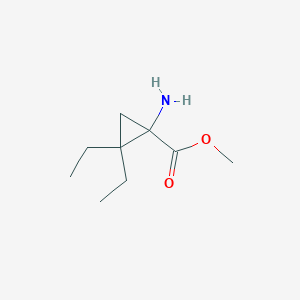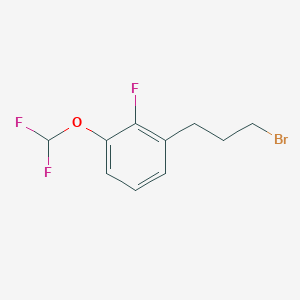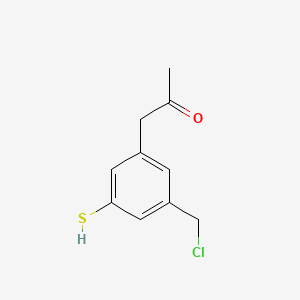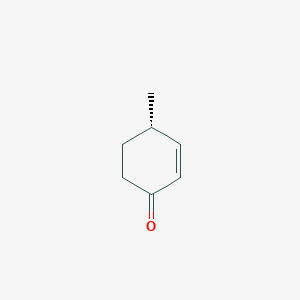
(s)-4-Methylcyclohex-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-methyl-, (4S)- is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexenone, characterized by the presence of a methyl group at the 4th position and a double bond between the 2nd and 3rd carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 2-Cyclohexen-1-one, 4-methyl-, (4S)-. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, 2-Cyclohexen-1-one, 4-methyl-, (4S)- can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Organocopper reagents and Grignard reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclohexanol derivatives, carboxylic acids, and substituted cyclohexenones .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-, (4S)- involves its ability to act as an electrophile in various chemical reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A parent compound with similar reactivity but lacking the methyl group at the 4th position.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with two methyl groups at the 4th position, affecting its steric and electronic properties.
2-Cyclohexen-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-, (4S)- is unique due to the presence of the methyl group at the 4th position, which influences its reactivity and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(4S)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1 |
Clé InChI |
RKSNPTXBQXBXDJ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H]1CCC(=O)C=C1 |
SMILES canonique |
CC1CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


